![molecular formula C12H17ClN4O2 B13406635 N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals It is characterized by its unique structure, which includes a chloropyridinyl group and a nitroethenediamine moiety
Preparation Methods
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with diethylamine and nitroethene under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the development of agricultural chemicals, particularly as an insecticide to protect crops from pests.
Mechanism of Action
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine involves its interaction with nicotinic acetylcholine receptors in insects. By binding to these receptors, the compound disrupts normal neural transmission, leading to paralysis and death of the insect. This mechanism is similar to other neonicotinoid insecticides, which target the nervous system of pests.
Comparison with Similar Compounds
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine can be compared with other neonicotinoid insecticides, such as:
Imidacloprid: Known for its high efficacy and widespread use in agriculture.
Thiacloprid: Similar in structure and mechanism of action, but with different chemical properties and applications.
Acetamiprid: Another neonicotinoid with a slightly different structure, used for similar purposes in pest control.
Each of these compounds has unique properties that make them suitable for specific applications, but they all share the common feature of targeting nicotinic acetylcholine receptors in insects.
Properties
Molecular Formula |
C12H17ClN4O2 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N,1-N'-diethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-14-12(9-17(18)19)16(4-2)8-10-5-6-11(13)15-7-10/h5-7,9,14H,3-4,8H2,1-2H3/b12-9+ |
InChI Key |
UWUBCNHLPBVFPV-FMIVXFBMSA-N |
Isomeric SMILES |
CCN/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |
Canonical SMILES |
CCNC(=C[N+](=O)[O-])N(CC)CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



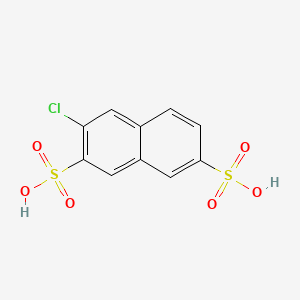


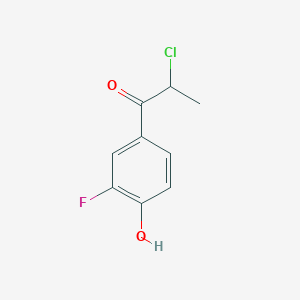
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
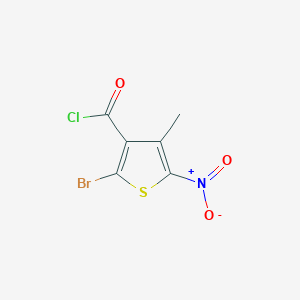
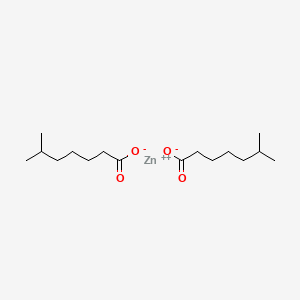


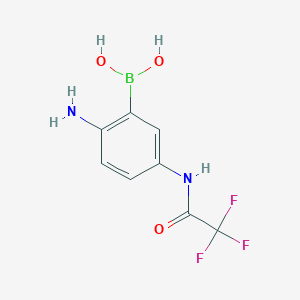
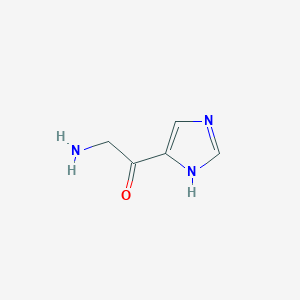
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
